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molecular formula C18H22O2 B8558207 6-(4-Phenylphenoxy)hexan-1-ol

6-(4-Phenylphenoxy)hexan-1-ol

Cat. No. B8558207
M. Wt: 270.4 g/mol
InChI Key: JEEKYDUFGJQLHJ-UHFFFAOYSA-N
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Patent
US08998400B2

Procedure details

To 80 mL of methyl ethyl ketone, 9.05 g (50 mmol) of 4-hydroxybiphenyl, 10.20 g (60 mmol) of 6-bromo-1-hexanol, and 20.7 g (150 mmol) of potassium carbonate were added. This solution was refluxed for 24 hours and then cooled to room temperature. This solution was diluted with 200 mL of methylene chloride and rinsed with water three times. The organic phase was then separated and dried over magnesium sulfate, and the solvent was distilled off. The residue was dissolved in toluene and purified by recrystallization to provide 10.25 g of 6-(4-phenylphenoxy)hexane-1-ol.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C(C)=O)C.[OH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1.Br[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][OH:26].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl>[C:13]1([C:10]2[CH:9]=[CH:8][C:7]([O:6][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][OH:26])=[CH:12][CH:11]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
9.05 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
10.2 g
Type
reactant
Smiles
BrCCCCCCO
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was refluxed for 24 hours
Duration
24 h
WASH
Type
WASH
Details
rinsed with water three times
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene
CUSTOM
Type
CUSTOM
Details
purified by recrystallization

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(OCCCCCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.25 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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